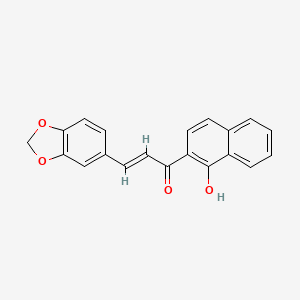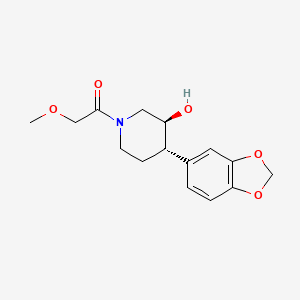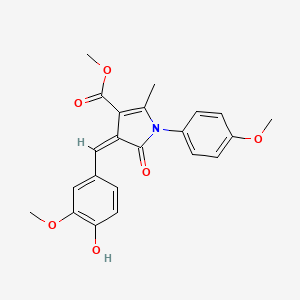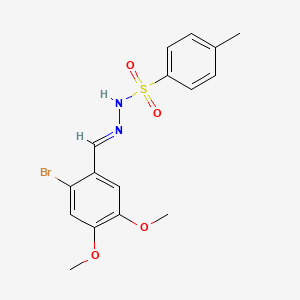
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one, also known as Moracin M, is a natural compound that has been isolated from the root bark of Morus alba L. (white mulberry). This compound has attracted attention from the scientific community due to its potential therapeutic applications in various diseases, such as cancer, inflammation, and diabetes.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M is not fully understood. However, it has been suggested that 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and apoptosis. 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has also been reported to activate the p38 MAPK signaling pathway, which is responsible for the induction of apoptosis in cancer cells. Additionally, 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has been reported to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M in lab experiments include its natural origin, its potential therapeutic applications, and its ability to induce apoptosis in cancer cells. However, the limitations of using 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M in lab experiments include its low yield during synthesis, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M and its potential therapeutic applications. Future studies should focus on its pharmacokinetics and pharmacodynamics, as well as its toxicity and safety profiles. Moreover, the development of new synthesis methods to increase the yield of 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M would be beneficial for its commercial production. Additionally, the use of 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M in combination with other anticancer drugs or natural compounds could enhance its anticancer properties and reduce its toxicity.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has been studied extensively for its potential therapeutic applications. Several studies have reported its anticancer properties against various cancer cell lines, including breast, lung, and liver cancer. 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Moreover, it has also been reported to have anti-inflammatory and antidiabetic effects.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-17(9-5-13-6-10-18-19(11-13)24-12-23-18)16-8-7-14-3-1-2-4-15(14)20(16)22/h1-11,22H,12H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKHZIRLXWSBIQ-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B3916483.png)



![N-[7-tert-butyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]urea](/img/structure/B3916515.png)
![3-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3916523.png)
amine](/img/structure/B3916525.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-(phenoxymethyl)-1,3-oxazole](/img/structure/B3916538.png)
![N-[3-(dimethylamino)propyl]-2,2-diphenylacetamide](/img/structure/B3916543.png)
![ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate](/img/structure/B3916546.png)
![methyl 1-(2-methoxyethyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916554.png)

![3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3916576.png)